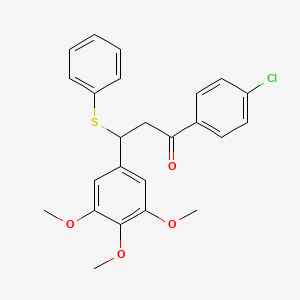

1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one

Description

1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is a synthetic compound featuring a propan-1-one core substituted with a 4-chlorophenyl group at position 1 and both phenylsulfanyl and 3,4,5-trimethoxyphenyl groups at position 3. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in anticancer agents due to its ability to disrupt microtubule dynamics .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-phenylsulfanyl-3-(3,4,5-trimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO4S/c1-27-21-13-17(14-22(28-2)24(21)29-3)23(30-19-7-5-4-6-8-19)15-20(26)16-9-11-18(25)12-10-16/h4-14,23H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTRVUAVMKNPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the intermediate: The reaction starts with the preparation of an intermediate compound through the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base such as sodium hydroxide.

Condensation reaction: The intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst like piperidine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Key Insights :

- Sulfanyl Group Modifications : Replacing phenylsulfanyl with pentafluorophenylsulfanyl () increases electron-withdrawing character, which may reduce oxidative degradation but could also alter target specificity .

Substituent Effects on Aromatic Rings

Key Insights :

- Methoxy vs. Chloro : The 4-methoxyphenyl analogue () exhibits antimalarial activity, likely due to improved electron density facilitating interactions with heme groups. In contrast, the chloro substituent in the target compound may enhance DNA intercalation or enzyme inhibition .

Functional Group Comparisons

Key Insights :

- Chalcone vs. Propanone: ETTC () demonstrates potent activity against hepatocellular carcinoma (HCC) cells, suggesting the α,β-unsaturated ketone in chalcones is critical for apoptosis induction. The saturated propanone core in the target compound may reduce reactivity but improve stability .

Key Insights :

- Optimized Conditions: The high yield (86%) in suggests that ethanol/NaOH is effective for Claisen-Schmidt condensations, a likely route for synthesizing the target compound .

Biological Activity

1-(4-Chlorophenyl)-3-(phenylsulfanyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H24ClO4S

- Molecular Weight : 404.94 g/mol

Research indicates that compounds with similar structures often interact with various biological pathways. Specifically, this compound may influence:

- Apoptosis Induction : Studies have shown that chalcone derivatives can promote programmed cell death in cancer cells by modulating signaling pathways such as NF-κB and STAT3 .

- Antioxidant Activity : The presence of methoxy groups in the structure enhances electron donation capabilities, contributing to antioxidant effects which are crucial in mitigating oxidative stress .

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds. For instance:

- Inhibition of Tumor Growth : Chalcone derivatives have been reported to inhibit the growth of various cancer cell lines, including breast and liver cancers. They achieve this by inducing apoptosis and suppressing angiogenesis .

- Mechanistic Insights : The compound may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antiviral Activity

Research into related sulfonamide derivatives suggests potential antiviral properties:

- Inhibition of Viral Replication : Compounds with phenylsulfanyl groups have shown activity against Tobacco Mosaic Virus (TMV), indicating a possible mechanism for antiviral action .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of a related chalcone on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with accompanying increases in apoptosis markers.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 50 | 45 |

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties against TMV. The study revealed that at a concentration of 0.5 mg/mL, the compound achieved an inhibition rate comparable to standard antiviral agents.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Test Compound | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.